molecular formula C12H19Br B142378 1-Bromo-3,5-dimethyladamantane CAS No. 941-37-7

1-Bromo-3,5-dimethyladamantane

Cat. No.: B142378
CAS No.: 941-37-7
M. Wt: 243.18 g/mol
InChI Key: QUCXLVDIVQWYJR-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethyladamantane is an organic compound with the molecular formula C12H19Br. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

1-Bromo-3,5-dimethyladamantane can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethyladamantane using hydrobromic acid in acetic acid. The reaction is typically carried out at a temperature range of 50-55°C for about 12 hours . Another method involves a two-step process starting from 1,3-dimethyladamantane, which is first converted to 1-acetamido-3,5-dimethyladamantane and then to this compound .

Chemical Reactions Analysis

1-Bromo-3,5-dimethyladamantane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-3,5-dimethyladamantane can be compared to other adamantane derivatives such as:

This compound stands out due to its specific reactivity and utility in synthesizing pharmacologically active compounds.

Properties

IUPAC Name

1-bromo-3,5-dimethyladamantane
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InChI

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCXLVDIVQWYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00916495
Record name 1-Bromo-3,5-dimethyladamantane
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Molecular Weight

243.18 g/mol
Source PubChem
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CAS No.

941-37-7
Record name 1-Bromo-3,5-dimethyladamantane
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Record name 1-Bromo-3,5-dimethyladamantane
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Record name 1-Bromo-3,5-dimethyladamantane
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Record name 1-bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane
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Record name 1-BROMO-3,5-DIMETHYLADAMANTANE
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Synthesis routes and methods

Procedure details

Mix 0.5 mol of 1,3-dimethyl adamantane with a ten times excess of bromine (5 mol). Slowly heat and stir for 4 hrs under reflux. Subsequently, allow to cool and pour onto ice water. Decompose the excess bromine with sodium sulfite until discoloration of the aqueous solution. Then extract with ether, wash the combined organic phases with sodium bicarbonate solution, dry with magnesium sulfate, filter and evaporate to dryness under vacuum. Recrystallize the residue from methanol. (Yield: 83%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Bromo-3,5-dimethyladamantane in pharmaceutical chemistry?

A1: this compound is a crucial starting material in the synthesis of Memantine hydrochloride [, , ]. The compound's structure, particularly the bromine atom at the 1-position, allows for various chemical transformations, making it a versatile precursor for Memantine and potentially other pharmaceutical compounds.

Q2: What are the recent advancements in synthesizing Memantine hydrochloride from this compound?

A2: Researchers have explored more efficient and cost-effective methods for synthesizing Memantine hydrochloride from this compound. One approach involves direct amination using either thiourea [] or urea []. These methods offer advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and simplified procedures, making them potentially more suitable for large-scale production.

Q3: Can you elaborate on the direct amination method using thiourea and its advantages?

A3: Direct amination of this compound with thiourea involves reacting the compound with thiourea in the presence of propylene glycol (PG) and hydrochloric acid (HCl) []. This method has been optimized for temperature, reaction time, and molar ratios of reactants to achieve high yields (up to 83.11%) of Memantine hydrochloride. The obtained product was characterized by IR, MS, and H-NMR spectroscopy, confirming its purity and identity []. This one-pot synthesis offers a simpler, safer, and more economical alternative to conventional methods.

Q4: What other synthetic routes utilize this compound as a starting material?

A4: Beyond direct amination, this compound can be used to synthesize 1-acetamido-3,5-dimethyladamantane []. This method employs manganese-containing catalysts, such as MnCl2, MnBr2, and Mn(acac)3, and operates at moderate temperatures (120-130°C) []. This reaction pathway highlights the versatility of this compound in accessing diverse adamantane derivatives, which are valuable building blocks in medicinal chemistry.

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